

## Application Notes and Protocols: AMG 714 (Ordesekimab)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ordesekimab, also known as AMG 714 or PRV-015, is a fully human immunoglobulin G1-kappa (IgG1k) monoclonal antibody that specifically targets human interleukin-15 (IL-15).[1][2][3] IL-15 is a pro-inflammatory cytokine implicated in the pathogenesis of several autoimmune diseases, including celiac disease, rheumatoid arthritis, and psoriasis.[4][5] Ordesekimab is being investigated for its therapeutic potential in these conditions. These application notes provide a comprehensive overview of ordesekimab, including its mechanism of action, and detailed protocols for key in vitro assays.

## **Mechanism of Action**

Ordesekimab functions by binding to IL-15 and inhibiting its interaction with the shared IL-2/IL-15 receptor beta (CD122) and common gamma (yc) chain (CD132) of the IL-15 receptor complex.[1][2] This blockade prevents downstream signaling pathways, including the JAK-STAT pathway, which are crucial for the proliferation and activation of immune cells such as intraepithelial lymphocytes (IELs) and natural killer (NK) cells.[1] Notably, ordesekimab does not interfere with the binding of IL-15 to the IL-15 receptor alpha (IL-15Ra) chain.[1][2]

## IL-15 Signaling Pathway Inhibition by Ordesekimab





Click to download full resolution via product page

Ordesekimab blocks IL-15 signaling.



## **Clinical Development and Efficacy Data**

Ordesekimab has been evaluated in several clinical trials for various autoimmune indications.

## Celiac Disease

Phase 2a Study (CELIM-NRCD-001 / NCT02637141)

This study assessed the efficacy and safety of ordesekimab in adults with celiac disease on a gluten-free diet who underwent a gluten challenge.[6]

| Endpoint                                                | Placebo | Ordesekimab (150<br>mg)      | Ordesekimab (300<br>mg)      |
|---------------------------------------------------------|---------|------------------------------|------------------------------|
| Change in Villous Height to Crypt Depth (VHCD) Ratio    |         |                              |                              |
| Least Square Mean<br>Difference vs. Placebo<br>(95% CI) | -       | -2.49% (-16.82 to<br>11.83)  | 6.39% (-7.07 to 19.85)       |
| p-value                                                 | -       | 0.73                         | 0.34                         |
| Change in Intraepithelial Lymphocyte (IEL) Density      |         |                              |                              |
| % Change vs.<br>Placebo (95% CI)                        | -       | -14.32% (-54.39 to<br>25.74) | -41.24% (-79.28 to<br>-3.20) |
| Nominal p-value                                         | -       | 0.47                         | 0.03                         |
| Diarrhea (Bristol Stool<br>Form Scale)                  |         |                              |                              |
| Nominal p-value vs.<br>Placebo                          | -       | 0.01                         | 0.0002                       |

Phase 2a Study in Refractory Celiac Disease Type II (CELIM-RCD-002 / NCT02633020)



This study evaluated ordesekimab in patients with refractory celiac disease type II.[7]

| Endpoint                                                                                         | Placebo (n=9)             | Ordesekimab (8 mg/kg)<br>(n=19) |
|--------------------------------------------------------------------------------------------------|---------------------------|---------------------------------|
| Primary Endpoint                                                                                 |                           |                                 |
| LS Mean Difference in Relative<br>Change from Baseline in<br>Aberrant IEL Percentage (90%<br>CI) | -                         | -4.85% (-30.26 to 20.56)        |
| p-value                                                                                          | -                         | 0.75                            |
| Symptom Improvement                                                                              |                           |                                 |
| Proportion of patients with diarrhea (BSFS score) at week 12                                     | Increased from 22% to 44% | Decreased from 53% to 37%       |
| Nominal p-value                                                                                  | -                         | 0.0008                          |
| Adverse Events                                                                                   |                           |                                 |
| Treatment-emergent AEs                                                                           | 89%                       | 89%                             |
| Serious AEs                                                                                      | 11%                       | 26%                             |
| Most Common AE<br>(Nasopharyngitis)                                                              | 11%                       | 42%                             |

## **Rheumatoid Arthritis**

Ordesekimab has completed Phase 2 trials for rheumatoid arthritis.[8][9] Specific quantitative data from these trials are not detailed in the provided search results.

## **Psoriasis**

A Phase 2 trial of ordesekimab in patients with moderate to severe psoriasis has been completed.[3] Detailed quantitative results are not available in the provided search results.





# Experimental Protocols In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol is a general methodology for assessing the potential of ordesekimab to induce ADCC.





Click to download full resolution via product page

Workflow for an in vitro ADCC assay.



#### Materials:

- Target cells (e.g., a cell line expressing IL-15Rα)
- Effector cells (Peripheral Blood Mononuclear Cells PBMCs, or isolated Natural Killer NK cells)
- Ordesekimab (AMG 714)
- Isotype control antibody (human IgG1)
- Recombinant human IL-15
- Cell culture medium (e.g., RPMI 1640 with 10% FBS)
- 96-well U-bottom plates
- Cytotoxicity detection kit (e.g., LDH release assay or flow cytometry-based assay)

#### Protocol:

- Target Cell Preparation: Culture target cells to a sufficient density. On the day of the assay, harvest and wash the cells. If using a flow cytometry-based method, label the target cells with a fluorescent dye (e.g., CFSE).
- Effector Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). If using isolated NK cells, further purify them using a negative selection kit.
- Assay Setup:
  - Plate the target cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well.
  - Add serial dilutions of ordesekimab or the isotype control antibody to the wells.
  - Add recombinant human IL-15 to the wells, as ordesekimab's potential for ADCC may be dependent on the presence of IL-15.[1]



- Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
- Cytotoxicity Measurement:
  - LDH Assay: Centrifuge the plate and transfer the supernatant to a new plate. Add the LDH substrate and measure the absorbance according to the manufacturer's instructions.
  - Flow Cytometry: Add a dead cell stain (e.g., 7-AAD or Propidium Iodide). Acquire the cells
    on a flow cytometer and quantify the percentage of dead target cells.
- Data Analysis: Calculate the percentage of specific cytotoxicity using the following formula:
   % Cytotoxicity = [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100

## **NK Cell Activation Assay (CD69 Expression)**

This protocol describes how to measure the activation of NK cells in response to stimuli, and the inhibitory effect of ordesekimab.





Click to download full resolution via product page

Workflow for an NK cell activation assay.



#### Materials:

- PBMCs from healthy donors
- Ordesekimab (AMG 714)
- Isotype control antibody (human IgG1)
- Recombinant human IL-15
- Cell culture medium (e.g., RPMI 1640 with 10% FBS)
- 96-well round-bottom plates
- Fluorescently-conjugated antibodies: anti-CD3, anti-CD56, anti-CD69
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Flow cytometer

#### Protocol:

- Cell Preparation: Isolate PBMCs as described in the ADCC protocol.
- Assay Setup:
  - Plate PBMCs at a density of 2 x 10<sup>5</sup> cells/well in a 96-well plate.
  - Add serial dilutions of ordesekimab or the isotype control antibody and pre-incubate for 30 minutes at 37°C.
  - Add a final concentration of recombinant human IL-15 (e.g., 10 ng/mL) to stimulate the cells. Include an unstimulated control.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Cell Staining:
  - o Harvest the cells and wash them with FACS buffer.



- Add the antibody cocktail (anti-CD3, anti-CD56, anti-CD69) to the cells.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Flow Cytometry: Resuspend the cells in FACS buffer and acquire them on a flow cytometer.
- Data Analysis:
  - Gate on the lymphocyte population based on forward and side scatter.
  - Identify NK cells as CD3-negative and CD56-positive cells.
  - Determine the percentage of CD69-positive NK cells in each condition.

## Safety and Tolerability

Across clinical trials, ordesekimab has been generally well-tolerated.[6][7] In the celiac disease gluten challenge study, treatment-emergent adverse events occurred in 95% of patients in both the 150 mg and 300 mg ordesekimab groups, and 100% in the placebo group.[6] The most common adverse events were gastrointestinal disorders.[6] In the refractory celiac disease study, the most common adverse event in the ordesekimab group was nasopharyngitis.[7] A review of nonclinical and clinical data found no evidence of ordesekimab-induced depletion of monocytes, suggesting a lack of in vivo ADCC activity.[1][2][3][10]

## Conclusion

Ordesekimab (AMG 714) is a promising therapeutic antibody targeting IL-15 for the treatment of autoimmune diseases. The provided data and protocols offer a valuable resource for researchers and drug development professionals working with this molecule. Further investigation into its clinical efficacy and long-term safety is ongoing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. IL-15: a central regulator of celiac disease immunopathology PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular NK Cell Activation Flow Cytometry Panel: R&D Systems [rndsystems.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ADCC Assay Protocol [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols: AMG 714 (Ordesekimab)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145773#amg-714-ordesekimab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com